1-Ethoxy-1-trimethylsiloxyethene
Overview
Description
1-Ethoxy-1-trimethylsiloxyethene is an organosilicon compound with the molecular formula C7H16O2Si. It is a colorless liquid that is sensitive to moisture and reacts slowly with water. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxy-1-trimethylsiloxyethene can be synthesized through a multi-step process involving the reaction of ethyl 3-chloropropanoate with chlorotrimethylsilane in the presence of sodium and anhydrous toluene. The reaction mixture is refluxed, and the product is obtained through distillation under reduced pressure .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-1-trimethylsiloxyethene undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form ethanol and trimethylsilanol.
Substitution: Can participate in substitution reactions with different nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Typically conducted in the presence of an acid or base catalyst.
Substitution: Requires appropriate nucleophiles and reaction conditions to facilitate the substitution process.
Major Products:
Hydrolysis: Ethanol and trimethylsilanol.
Substitution: Depends on the nucleophile used in the reaction.
Scientific Research Applications
1-Ethoxy-1-trimethylsiloxyethene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.
Biology: Investigated for its potential use in biological systems due to its reactivity and functional groups.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-ethoxy-1-trimethylsiloxyethene involves its reactivity with various nucleophiles and electrophiles. The compound’s ethoxy and trimethylsiloxy groups play a crucial role in its chemical behavior, allowing it to participate in different reactions. The molecular targets and pathways depend on the specific reaction and application.
Comparison with Similar Compounds
1-Phenyl-1-trimethylsiloxyethene: Similar in structure but contains a phenyl group instead of an ethoxy group.
1-Trimethylsiloxy-1-propene: Another related compound with a different alkyl group.
Uniqueness: 1-Ethoxy-1-trimethylsiloxyethene is unique due to its specific combination of ethoxy and trimethylsiloxy groups, which confer distinct reactivity and applications compared to other similar compounds.
Properties
IUPAC Name |
1-ethoxyethenoxy(trimethyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2Si/c1-6-8-7(2)9-10(3,4)5/h2,6H2,1,3-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKPPZVLRABURT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431123 | |
Record name | 1-ethoxy-1-trimethylsiloxyethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18295-66-4 | |
Record name | 1-ethoxy-1-trimethylsiloxyethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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